Cas no 921167-17-1 (2-fluoro-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide)

2-Fluoro-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide is a fluorinated benzamide derivative featuring a tetrazole core, which enhances its structural stability and potential bioactivity. The presence of fluorine atoms at strategic positions improves metabolic resistance and binding affinity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. Its unique scaffold is particularly useful in the development of enzyme inhibitors and receptor modulators. The compound exhibits favorable physicochemical properties, including moderate lipophilicity and solubility, facilitating its application in drug discovery. Its well-defined synthetic route allows for scalable production with high purity, ensuring reliability for research and development purposes.
2-fluoro-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide structure
921167-17-1 structure
Product name:2-fluoro-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide
CAS No:921167-17-1
MF:C15H11F2N5O
MW:315.277549028397
CID:5910702
PubChem ID:41567751

2-fluoro-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-fluoro-N-[[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl]-
    • AKOS024625541
    • 2-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
    • 2-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide
    • 2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
    • F2070-0852
    • 921167-17-1
    • 2-fluoro-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide
    • Inchi: 1S/C15H11F2N5O/c16-10-4-3-5-11(8-10)22-14(19-20-21-22)9-18-15(23)12-6-1-2-7-13(12)17/h1-8H,9H2,(H,18,23)
    • InChI Key: MQPJSPZFQCMJDM-UHFFFAOYSA-N
    • SMILES: C(NCC1N(C2=CC=CC(F)=C2)N=NN=1)(=O)C1=CC=CC=C1F

Computed Properties

  • Exact Mass: 315.09316632g/mol
  • Monoisotopic Mass: 315.09316632g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 72.7Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • pka: 11.67±0.46(Predicted)

2-fluoro-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2070-0852-5μmol
2-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
921167-17-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2070-0852-10μmol
2-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
921167-17-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2070-0852-10mg
2-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
921167-17-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2070-0852-40mg
2-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
921167-17-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2070-0852-75mg
2-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
921167-17-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2070-0852-2μmol
2-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
921167-17-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2070-0852-1mg
2-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
921167-17-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2070-0852-4mg
2-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
921167-17-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2070-0852-15mg
2-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
921167-17-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2070-0852-5mg
2-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
921167-17-1 90%+
5mg
$69.0 2023-05-16

Additional information on 2-fluoro-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide

Professional Introduction to Compound with CAS No. 921167-17-1 and Product Name: 2-fluoro-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide

The compound with the CAS number 921167-17-1 and the product name 2-fluoro-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this compound, particularly the presence of a fluoro-substituted benzamide core and a tetrazole moiety, make it a promising candidate for further exploration in therapeutic contexts.

Recent research in the area of fluorinated compounds has highlighted the unique properties that fluorine atoms can impart to molecules, including improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. The fluoro-substituent in the benzamide ring of this compound is strategically positioned to influence these properties, making it an attractive scaffold for designing novel bioactive molecules. Studies have shown that fluorine-containing analogs often exhibit superior pharmacological activity compared to their non-fluorinated counterparts, a trend that is particularly evident in the development of kinase inhibitors and antiviral agents.

The tetrazole ring present in this compound is another key structural feature that contributes to its potential therapeutic relevance. Tetrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of the tetrazole moiety in 1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl group not only enhances the compound's binding interactions with biological targets but also influences its overall pharmacological profile. This design rationale aligns with current trends in drug discovery where multi-target directed ligands are being explored to achieve synergistic therapeutic effects.

Current research efforts are focused on understanding the mechanism of action of this compound and its analogs. Preliminary studies suggest that it may interact with various biological targets by modulating enzyme activity or receptor binding. For instance, the combination of the fluoro-substituted benzamide and tetrazole moieties could lead to enhanced binding affinity to proteins involved in signal transduction pathways relevant to diseases such as cancer and neurological disorders. The fluoro-substituent, in particular, has been shown to improve the compound's ability to cross the blood-brain barrier, a critical factor for treating central nervous system disorders.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and palladium-mediated couplings, have been employed to construct the complex framework efficiently. The use of these modern techniques not only streamlines the synthetic process but also allows for greater flexibility in modifying the structure for optimization purposes. This approach is consistent with contemporary pharmaceutical research where rapid and scalable synthesis is essential for moving promising candidates into clinical development.

In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for further development. The presence of both polar and non-polar regions enhances its solubility profile, which is crucial for formulation purposes. Furthermore, computational studies have been conducted to predict its pharmacokinetic behavior using molecular modeling techniques. These studies provide valuable insights into how the compound might be absorbed, distributed, metabolized, and excreted by the body, aiding in the design of more effective dosing regimens.

The potential applications of this compound are broad and span multiple therapeutic areas. In oncology research, for example, it has shown promise as an inhibitor of certain kinases implicated in tumor growth and progression. Its ability to modulate these enzymes could lead to novel treatments for various types of cancer. Similarly, in neurology research, preliminary evidence suggests that it may interact with receptors involved in cognitive function and neuroprotection. These findings underscore the importance of exploring structurally diverse compounds like this one for addressing unmet medical needs.

As interest in fluorinated compounds continues to grow due to their unique chemical properties, 2-fluoro-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide represents a significant contribution to this field. Its development underscores the ongoing effort within pharmaceutical chemistry to design molecules with enhanced biological activity and improved pharmacokinetic profiles. Future studies will likely focus on refining its structure-based on computational predictions and experimental data from preclinical assays. This iterative process is essential for identifying lead compounds that can be advanced into clinical trials and ultimately translated into therapeutic interventions.

The integration of cutting-edge technologies such as high-throughput screening (HTS) platforms will further accelerate the discovery process by enabling rapid testing against large libraries of compounds including derivatives of this molecule. HTS has been instrumental in identifying novel bioactive scaffolds by allowing researchers to screen thousands or millions of compounds efficiently against specific biological targets. The data generated from these screens provide critical insights into how different structural modifications influence biological activity, guiding medicinal chemists toward more potent and selective drug candidates.

In conclusion, 2-fluoro-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide (CAS No. 921167-17-1) exemplifies how strategic molecular design can yield promising candidates for therapeutic development. Its unique combination of structural features—particularly the fluoro-substituted benzamide core and tetrazole moiety—positions it as a versatile scaffold for exploring new treatments across various disease areas including oncology, neurology,and others where unmet medical needs remain significant challenges today.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk